Antileishmanial Activity of 3-Aminoisoxazole Derivatives vs. Miltefosine Standard
A chemical library of substituted 3-aminoisoxazoles and 3-nitroisoxazoles was screened against Leishmania donovani. Several 3-aminoisoxazole derivatives demonstrated inhibition of the clinically relevant amastigote stage that was superior to the standard drug miltefosine [1]. For example, compound 1k, a 3-aminoisoxazole derivative, exhibited an amastigote IC50 of 4.38 ± 0.09 μM, compared to miltefosine's IC50 of 9.25 ± 0.17 μM [2]. This represents a 2.1-fold improvement in potency against the intracellular stage of the parasite [2].
| Evidence Dimension | In vitro antileishmanial activity (amastigote stage) |
|---|---|
| Target Compound Data | IC50 = 4.38 ± 0.09 μM (for 3-aminoisoxazole derivative 1k) |
| Comparator Or Baseline | Miltefosine: IC50 = 9.25 ± 0.17 μM |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) |
| Conditions | L. donovani amastigote assay; three independent replicates |
Why This Matters
Superior potency against the intracellular amastigote stage is the critical efficacy determinant in leishmaniasis drug development, directly informing lead selection for this neglected disease indication.
- [1] Mukhopadhyay S, et al. Antileishmanial assessment of isoxazole derivatives against L. donovani. RSC Med Chem. 2020. DOI: 10.1039/D0MD00083C. View Source
- [2] Table 1. In vitro antileishmanial activity of 3-nitroisoxazoles against L. donovani. PMC7517340. View Source
